molecular formula C12H16N2O B248948 1-Isonicotinoyl-4-methylpiperidine

1-Isonicotinoyl-4-methylpiperidine

Cat. No. B248948
M. Wt: 204.27 g/mol
InChI Key: ARYGNKMFKJEEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isonicotinoyl-4-methylpiperidine, also known as INMP, is a chemical compound with various scientific research applications. It is a piperidine derivative and is commonly used as a precursor for the synthesis of various chemical compounds. INMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Scientific Research Applications

1-Isonicotinoyl-4-methylpiperidine has several scientific research applications, including its use as a precursor for the synthesis of various chemical compounds. It is also used in the synthesis of various piperidine derivatives, which have been shown to exhibit various biological activities, such as antitumor, antiviral, and anti-inflammatory activities. 1-Isonicotinoyl-4-methylpiperidine has also been used in the synthesis of various heterocyclic compounds, which have been shown to exhibit various biological activities, such as antimicrobial and antitumor activities.

Mechanism of Action

The mechanism of action of 1-Isonicotinoyl-4-methylpiperidine is not well understood. However, it is believed to act as an inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to exhibit antioxidant activity, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1-Isonicotinoyl-4-methylpiperidine has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to exhibit antiviral activity by inhibiting the replication of various viruses, such as HIV and herpes simplex virus. 1-Isonicotinoyl-4-methylpiperidine has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-Isonicotinoyl-4-methylpiperidine has several advantages and limitations for lab experiments. One advantage is its ease of synthesis, which makes it readily available for use in various experiments. Another advantage is its low toxicity, which makes it suitable for use in various biological assays. However, one limitation is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Isonicotinoyl-4-methylpiperidine. One direction is the synthesis of various piperidine derivatives and heterocyclic compounds using 1-Isonicotinoyl-4-methylpiperidine as a precursor. Another direction is the study of the mechanism of action of 1-Isonicotinoyl-4-methylpiperidine and its derivatives. Additionally, the study of the potential use of 1-Isonicotinoyl-4-methylpiperidine and its derivatives as therapeutic agents for various diseases, such as cancer and viral infections, is an important future direction.

Synthesis Methods

1-Isonicotinoyl-4-methylpiperidine can be synthesized through various methods, including the reaction of piperidine with isonicotinic acid chloride or isonicotinic anhydride in the presence of a base. Another method involves the reaction of piperidine with isonicotinic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with methylamine to yield 1-Isonicotinoyl-4-methylpiperidine.

properties

Product Name

1-Isonicotinoyl-4-methylpiperidine

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C12H16N2O/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

ARYGNKMFKJEEQQ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=NC=C2

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=NC=C2

Origin of Product

United States

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